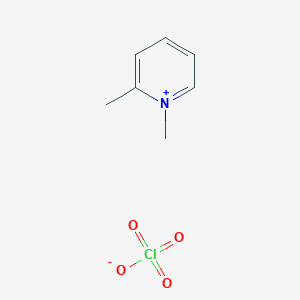
Stibophen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stibophen is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of phenylstibonic acid and has been shown to have a variety of biochemical and physiological effects. Stibophen has been used in a variety of scientific studies, including those related to cancer research, immunology, and microbiology.
作用機序
The mechanism of action of stibophen is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Stibophen has been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in cell signaling and proliferation. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
Stibophen has a variety of biochemical and physiological effects. In cancer cells, stibophen has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In immune cells, stibophen has been shown to enhance the activity of natural killer cells and T cells, leading to increased immune surveillance and clearance of pathogens. Stibophen has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Stibophen has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have activity against a variety of cancer cell lines and pathogens, making it a useful tool in cancer and microbiology research. However, stibophen also has limitations. It has been shown to have cytotoxic effects in normal cells, limiting its potential use as a therapeutic agent. In addition, the mechanism of action of stibophen is not fully understood, making it difficult to interpret experimental results.
将来の方向性
There are several future directions for stibophen research. One direction is to further elucidate the mechanism of action of stibophen, which could lead to the development of more targeted therapies. Another direction is to explore the potential use of stibophen in combination with other drugs, which could enhance its activity and reduce its cytotoxic effects. Finally, future research could focus on developing more stable and less toxic derivatives of stibophen, which could have greater potential as therapeutic agents.
Conclusion
Stibophen is a chemical compound that has been widely used in scientific research for its unique properties. It has been shown to have anti-tumor activity, immunomodulatory effects, and activity against various pathogens. Stibophen has several advantages for lab experiments, including its stability and activity against a variety of cell lines and pathogens. However, it also has limitations, including its cytotoxic effects in normal cells and the lack of understanding of its mechanism of action. Future research could focus on further elucidating the mechanism of action of stibophen and developing more targeted and less toxic derivatives.
合成法
Stibophen is synthesized by reacting phenylstibonic acid with phenol in the presence of sulfuric acid. The reaction produces stibophen as a yellow solid, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
Stibophen has been used in a variety of scientific research studies due to its unique properties. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Stibophen has also been shown to have immunomodulatory effects, enhancing the activity of natural killer cells and T cells. In addition, stibophen has been used in microbiology studies, showing activity against various bacterial and fungal pathogens.
特性
CAS番号 |
15489-16-4 |
|---|---|
分子式 |
C12H4O16S4Sb.5Na |
分子量 |
895.2 g/mol |
IUPAC名 |
pentasodium;2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-4,6-disulfonate;heptahydrate |
InChI |
InChI=1S/2C6H6O8S2.5Na.7H2O.Sb/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;;;;;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;;7*1H2;/q;;5*+1;;;;;;;;+3/p-8 |
InChIキー |
ZDDUXABBRATYFS-UHFFFAOYSA-F |
SMILES |
C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+] |
その他のCAS番号 |
15489-16-4 |
同義語 |
fuadin sodium antimony bis-catechol 2,4 disulfonate Stibophen |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)



![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)
![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)


![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)